Carmine Red

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

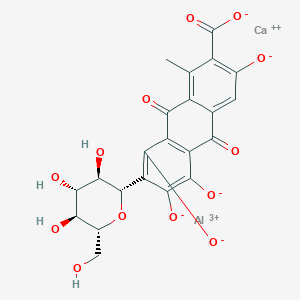

C22H15AlCaO13 |

|---|---|

Molecular Weight |

554.4 g/mol |

IUPAC Name |

aluminum;calcium;1-methyl-3,5,6,8-tetraoxido-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate |

InChI |

InChI=1S/C22H20O13.Al.Ca/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);;/q;+3;+2/p-5/t7-,14-,19+,20-,21+;;/m1../s1 |

InChI Key |

NRRCIUMXCVOIJX-ZCRVBCRXSA-I |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)[O-])[O-])C(=O)C3=C(C2=O)C(=C(C(=C3[O-])[O-])C4C(C(C(C(O4)CO)O)O)O)[O-].[Al+3].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Carmine Red (Carminic Acid)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies pertaining to carmine (B74029) red, scientifically known as carminic acid. This document is intended to serve as a comprehensive resource for professionals in research, science, and drug development.

Introduction to Carmine Red (Carminic Acid)

Carminic acid is a naturally occurring red pigment belonging to the anthraquinone (B42736) glycoside class of compounds.[1][2] It is the primary coloring agent in cochineal extract, which is derived from the dried bodies of female cochineal insects, primarily Dactylopius coccus.[3][4] For centuries, it has been used as a vibrant and stable natural colorant in textiles, cosmetics, and food products (where it is designated as E120).[4][5] The core of its structure is a substituted anthraquinone linked to a glucose molecule, which is responsible for its characteristic deep red color.[6] In recent years, interest in carminic acid has expanded beyond its role as a colorant, with studies exploring its antioxidant and anti-inflammatory properties.[2]

Chemical Structure and Properties

The chemical structure of carminic acid is characterized by a 9,10-anthraquinone core. Specifically, it is a C-glycoside of 1,3,4,6-tetrahydroxy-9,10-anthraquinone, further substituted with a methyl group at position 8 and a carboxylic acid group at position 7.[7] The sugar moiety is a β-D-glucopyranosyl unit attached via a C-C bond to the anthraquinone skeleton, a feature that distinguishes it from the more common O-glycosides.[6]

Key Structural Features

-

Anthraquinone Core : The planar anthraquinone ring system is the chromophore responsible for the molecule's color.

-

Hydroxyl and Carboxyl Groups : The multiple hydroxyl groups and the carboxylic acid group contribute to the molecule's polarity, solubility in water, and its ability to chelate metal ions.[5] The chelation with aluminum or calcium salts forms the pigment known as carmine.[5]

-

C-Glycosidic Bond : The direct carbon-carbon bond between the glucose unit and the anthraquinone core imparts significant chemical stability to the molecule compared to O-glycosides.

Physicochemical and Spectroscopic Data

The quantitative properties of carminic acid are summarized in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of Carminic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)-9,10-dihydroanthracene-2-carboxylic acid | [8] |

| Synonyms | C.I. 75470, C.I. Natural Red 4, Cochineal | [6] |

| CAS Number | 1260-17-9 | [8] |

| Molecular Formula | C₂₂H₂₀O₁₃ | [8] |

| Molecular Weight | 492.39 g/mol | [8] |

| Appearance | Bright red to dark purple crystalline powder | [3][8] |

| Melting Point | Decomposes >200°C | [8] |

| Water Solubility | 1.298 g/L (room temperature) | [8] |

| pKa Values | pKa₁=3.13, pKa₂=6.20, pKa₃=8.94 (in 50:50 ethanol-water) |

Table 2: Spectroscopic Data for Carminic Acid

| Spectroscopic Method | Parameters and Values | Reference(s) |

| UV-Vis Absorbance | λmax (H₂O): 490-500 nm (ε ≈ 6,800) λmax (0.02N HCl): 490-500 nm (ε ≈ 5,800) λmax (0.0001N NaOH): 540 nm (ε ≈ 3,450) | [8] |

| Infrared (IR) | Key Peaks (Nujol, cm⁻¹): 1708 (C=O, carboxylic acid), 1693, 1677, 1648, 1632, 1606, 1566, 1509 | [8] |

| ¹H NMR (qNMR) | An aromatic proton signal is typically used for quantification against an internal standard like DSS-d6. | [9][10] |

Chemical Structure Visualization

The following diagram illustrates the two-dimensional chemical structure of carminic acid.

Caption: 2D chemical structure of carminic acid (C₂₂H₂₀O₁₃).

Experimental Protocols

This section details common methodologies for the extraction, purification, and analysis of carminic acid.

Extraction of Carminic Acid from Cochineal

Several methods can be employed to extract carminic acid from dried, ground cochineal insects. Below are protocols for conventional and modern extraction techniques.

Protocol 4.1.1: Conventional Aqueous Extraction

-

Preparation : Weigh a specific amount of dried and finely ground cochineal insects.

-

Suspension : Suspend the cochineal powder in distilled water in a flask. A common solid-to-liquid ratio is 1:20 (g/mL).[3]

-

Heating : Place the flask on a heating mantle or in a water bath and bring the mixture to a boil while stirring continuously.

-

Extraction : Maintain the boil for 30 minutes to allow for the extraction of carminic acid into the aqueous phase.[3]

-

Cooling : After 30 minutes, remove the flask from the heat and allow it to cool to room temperature.

-

Filtration : Filter the mixture using a Buchner funnel and filter paper to separate the aqueous extract (filtrate) from the solid insect residue. The resulting deep red filtrate contains the crude carminic acid.

Protocol 4.1.2: Ultrasound-Assisted Extraction (UAE)

-

Preparation : Place a weighed amount of dried, ground cochineal into an extraction vessel.

-

Solvent Addition : Add the desired solvent (e.g., distilled water) at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).[3]

-

Sonication : Place the vessel in an ultrasonic bath. Set the temperature to approximately 60-70°C and apply ultrasonic waves for 15 minutes.[3]

-

Cooling and Filtration : After sonication, remove the sample, allow it to cool, and filter as described in the conventional method to obtain the crude extract.

HPLC Analysis of Carminic Acid

High-Performance Liquid Chromatography (HPLC) is a standard technique for the quantification of carminic acid.

Protocol 4.2.1: Reversed-Phase HPLC with UV-Vis Detection

-

Sample Preparation :

-

For liquid samples (e.g., beverages), filter through a 0.45 µm syringe filter prior to injection.[11]

-

For semi-solid samples with high protein content (e.g., yogurt), treat with 8 M NH₄OH for 5 minutes, adjust the pH to 2 with 6 M HCl, centrifuge to pellet proteins, and then filter the supernatant.[11]

-

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., LiChroCART RP18, Spherisorb ODS-2).[11][12]

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and an acidic aqueous solution (e.g., water with formic acid or orthophosphoric acid).[11][12]

-

Flow Rate : Typically 1.0 - 1.2 mL/min.[12]

-

Injection Volume : 20 µL.[12]

-

Detection : UV-Vis or Photodiode Array (PDA) detector set at a wavelength between 275 nm and 500 nm, where carminic acid exhibits strong absorbance.[12]

-

-

Quantification : Create a calibration curve using certified standards of carminic acid at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Quantitative NMR (qNMR) Analysis

qNMR is an absolute quantification method that does not require an identical certified reference material for carminic acid.

Protocol 4.3.1: ¹H-qNMR for Absolute Quantification

-

Sample Preparation : Accurately weigh the carminic acid sample and a certified internal standard (e.g., DSS-d6) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

NMR Acquisition :

-

Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 600 MHz).[10]

-

Ensure quantitative conditions are met: use a calibrated 90° pulse, a long relaxation delay (at least 5 times the longest T₁ of the protons of interest), and a sufficient number of scans for a good signal-to-noise ratio.[10]

-

-

Data Processing :

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Integrate a well-resolved signal from carminic acid (e.g., an aromatic proton) and a signal from the internal standard (e.g., the nine protons of the three methyl groups of DSS-d6).[9]

-

-

Calculation : The purity or concentration of carminic acid is calculated based on the ratio of the integrals, the number of protons contributing to each signal, and the known molar masses and weights of the sample and the internal standard.[9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction and analysis of carminic acid.

Caption: Workflow for carminic acid extraction and analysis.

References

- 1. scribd.com [scribd.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. scispace.com [scispace.com]

- 5. imbarex.com [imbarex.com]

- 6. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | Semantic Scholar [semanticscholar.org]

- 7. HPLC/PDA determination of carminic acid and 4-aminocarminic acid using relative molar sensitivities with respect to caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cas 1260-17-9,Carminic Acid | lookchem [lookchem.com]

- 9. [Absolute quantification of carminic acid in cochineal extract by quantitative NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC determination of carminic acid in foodstuffs and beverages using diode array and fluorescence detection | CoLab [colab.ws]

- 12. icia.es [icia.es]

An In-depth Technical Guide to the Mechanism of Action of Carmine Red Stain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmine (B74029) red, a vibrant natural dye derived from carminic acid produced by the cochineal insect (Dactylopius coccus), has been a cornerstone in histological staining for centuries.[1] Its versatility allows for the selective demonstration of various tissue components, including glycogen (B147801), acidic mucopolysaccharides, and nuclei.[2][3] This technical guide provides a comprehensive overview of the core mechanisms governing carmine red staining, detailed experimental protocols for its principal applications, and a summary of its physicochemical properties. Carmine is a "semi-synthetic" dye, referring to the complex formed between the natural dye cochineal (carminic acid) and aluminum.[4][5] The staining process is not merely a simple dye-tissue interaction but a complex interplay of chemical bonds, influenced by mordants and solution pH.[6][7]

Physicochemical Properties of Carmine and Carminic Acid

The active coloring agent in carmine is carminic acid, an anthraquinone (B42736) derivative.[3] Carmine itself is an aluminum or calcium-aluminum lake of carminic acid.[5] The physicochemical properties of both are crucial for understanding their staining behavior.

| Property | Carmine | Carminic Acid | References |

| C.I. Number | 75470 | 75470 | [3] |

| C.I. Name | Natural Red 4 | Natural Red 4 | [3] |

| Molecular Formula | C22H20O13 (for carminic acid) | C22H20O13 | [8][9] |

| Molecular Weight | 492.4 g/mol (for carminic acid) | 492.4 g/mol | [3][9] |

| Appearance | Red powder or glossy red fragments | Dark purplish-brown mass or bright red powder | [4][8] |

| Solubility (Water) | Negligible in cold water, partially soluble in hot water | Soluble | [8][10] |

| Solubility (Ethanol) | Soluble | Soluble | [3] |

| Absorption Maximum (λmax) | ~500 nm (Merck), 495 nm (Aldrich) | 492 nm (in acidic HPLC eluent), ~494 nm (in dilute HCl), 518 nm (in aqueous ammonia) | [3][4][10][11] |

| Absorption Maximum (λmax) at high pH (12.5-12.6) | 530-535 nm | 565-570 nm | [12][13] |

Core Staining Mechanisms

The selectivity of carmine stains for different tissue components is dictated by the specific chemical interactions between the dye-mordant complex and the target biomolecules. The three primary mechanisms are:

-

Hydrogen Bonding: This is the principal mechanism for the staining of glycogen by Best's carmine.[6] The hydroxyl groups of the glycogen polymer form hydrogen bonds with the phenolate (B1203915) groups of the carmine dye complex.[14]

-

Coordination Bonding: The staining of nuclei and chromosomes by carmine formulations like carmalum involves the formation of coordination bonds.[6] The aluminum mordant acts as a bridge, forming a chelate complex with carminic acid and then binding to the phosphate (B84403) groups of DNA.[7]

-

Ionic Interactions: Acidic mucins, which are rich in anionic groups (carboxylated and sulfonated), are stained by mucicarmine through electrostatic attraction.[15] The positively charged aluminum-carmine complex binds to the negatively charged mucopolysaccharides.[16]

References

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. medilines.com [medilines.com]

- 3. A method for determining identity and relative purity of carmine, carminic acid and aminocarminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carmine | 1390-65-4 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. stainsfile.com [stainsfile.com]

- 8. carmine [chembk.com]

- 9. Carmine | C22H20O13 | CID 14749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. stainsfile.com [stainsfile.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Best's Carmine Stock Solution - Delta Microscopies [deltamicroscopies.com]

- 15. Special Stains for Mucin Evaluation: Alcian Blue / PAS, Mucicarmine [leicabiosystems.com]

- 16. Southgate's Mucicarmine Staining Protocol - IHC WORLD [ihcworld.com]

Carmine Red vs. Carminic Acid: A Technical Guide for Scientific Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmine (B74029) red and carminic acid are two closely related, vibrant red compounds with a long history of use as colorants. While often used interchangeably in non-scientific contexts, they possess distinct chemical properties that dictate their suitability for various scientific research applications. This in-depth technical guide provides a comprehensive comparison of carmine red and carminic acid, focusing on their chemical structures, physicochemical properties, and applications in histology, cellular and molecular biology, and drug development. Detailed experimental protocols for key histological staining techniques are provided, alongside an exploration of their impact on critical signaling pathways, visualized through Graphviz diagrams. This guide aims to equip researchers with the necessary knowledge to select the appropriate compound and methodology for their specific research needs.

Introduction: Distinguishing this compound from Carminic Acid

Carminic acid is a naturally occurring anthraquinone (B42736) C-glucoside, the primary coloring agent extracted from the female cochineal insect (Dactylopius coccus)[1]. It is the core molecule responsible for the characteristic red color. Carmine, often referred to as this compound, is a more complex pigment. It is an aluminum or calcium-aluminum lake of carminic acid, meaning it is a chelate of carminic acid with aluminum and/or calcium ions[2][3]. This distinction is crucial as the chelation significantly alters the molecule's properties, including its solubility and stability.

Carminic Acid: The pure coloring molecule with the chemical formula C₂₂H₂₀O₁₃[1].

This compound: A pigment complex of carminic acid with aluminum and/or calcium ions. Its chemical formula is more complex due to the metal ion chelation, for example, C₄₄H₄₃AlCa₂O₃₀[2].

Physicochemical Properties: A Comparative Analysis

The differing chemical nature of this compound and carminic acid results in distinct physicochemical properties, which are critical for their application in a laboratory setting. A summary of these properties is presented in the table below.

| Property | This compound | Carminic Acid |

| Synonyms | Carmine, Cochineal Extract, Crimson Lake, Natural Red 4, C.I. 75470 | Natural Red 4, C.I. 75470 |

| CAS Number | 1390-65-4[2] | 1260-17-9[1] |

| Molecular Formula | C₄₄H₄₃AlCa₂O₃₀ (example)[2] | C₂₂H₂₀O₁₃[1] |

| Molecular Weight | ~1158.94 g/mol (for C₄₄H₄₃AlCa₂O₃₀)[2] | 492.39 g/mol [4] |

| Appearance | Bright red to purplish-red powder[5][6] | Dark purplish-brown mass or bright red to dark red powder[7] |

| Melting/Decomposition Point | Decomposes at ~250°C[5] | Decomposes at 136°C[7][8][9] |

| Solubility | Insoluble in cold water and dilute acids. Partially soluble in hot water. Soluble in alkaline solutions (e.g., ammonium (B1175870) hydroxide)[5][6]. | Slightly soluble in cold water, more soluble in hot water and ethanol. Soluble in alkaline solutions[6]. |

| λmax (Absorption Maximum) | 531 nm, 563 nm[5] | 282 nm, 494 nm (in dilute HCl), 518 nm (in aqueous ammonia)[7][10] |

| Purity for Research | Purity often defined by carminic acid content (e.g., ≥40%) | ≥90% (HPLC) or higher for analytical standards[11] |

Applications in Histological Staining

Both carmine and carminic acid have been historically used in histology for the visualization of specific cellular components. The choice between them, and the specific formulation of the staining solution, is critical for achieving the desired results.

Best's Carmine Stain for Glycogen (B147801)

Best's carmine stain is a classic method for the demonstration of glycogen in tissue sections. The staining solution is prepared from carmine, potassium carbonate, and ammonia. The exact mechanism is not fully understood but is thought to involve hydrogen bonding between the carmine complex and glycogen.

Experimental Protocol: Best's Carmine Stain

-

Tissue Preparation: Use 5µm paraffin (B1166041) sections of tissue fixed in neutral buffered formalin or an alcoholic fixative[12].

-

Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate (B1144303) through graded alcohols to distilled water.

-

Nuclear Staining: Stain the nuclei with a hematoxylin (B73222) solution (e.g., Mayer's hemalum)[12]. Bluing is not necessary.

-

Rinsing: Rinse with distilled water.

-

Carmine Staining: Place slides in the working Best's carmine solution overnight in a covered container[12].

-

Rinsing: Rinse well with water.

-

Differentiation: Differentiate in a solution of ethanol, methanol, and water until glycogen granules are distinct and the background is clear[12].

-

Dehydration and Mounting: Dehydrate through graded alcohols, clear in xylene, and mount with a resinous medium[12].

Expected Results:

-

Glycogen: Red to pinkish-red granules

-

Nuclei: Blue

Southgate's Mucicarmine Stain for Mucin

Southgate's mucicarmine stain is used for the visualization of acid mucopolysaccharides (mucins). The staining solution is prepared by boiling carmine with aluminum hydroxide (B78521) and aluminum chloride. The resulting aluminum-carmine complex is positively charged and binds to the acidic mucins.

Experimental Protocol: Southgate's Mucicarmine Stain

-

Tissue Preparation: Use 5µm paraffin sections of tissue fixed in 10% neutral buffered formalin.

-

Deparaffinization and Hydration: Deparaffinize sections in xylene and hydrate through graded alcohols to distilled water.

-

Nuclear Staining: Stain nuclei with a hematoxylin solution for 2-3 minutes[13][14].

-

Rinsing and Bluing: Rinse in running tap water for 2 minutes and then dip in a bluing reagent for 30 seconds[13][14].

-

Rinsing: Rinse in distilled water.

-

Mucicarmine Staining: Stain in the mucicarmine solution for 10 minutes[13][14].

-

Rinsing: Rinse quickly in tap water followed by a quick rinse in distilled water.

-

Counterstaining: Stain in a tartrazine (B75150) solution for 1 minute[13][14].

-

Dehydration and Mounting: Dehydrate quickly through graded alcohols, clear in xylene, and mount with a synthetic resin[13][14].

Expected Results:

-

Mucin: Deep rose to red

-

Capsule of Cryptococcus: Red

-

Nuclei: Black/Blue

-

Other tissue components: Yellow

Role in Cellular and Molecular Biology: Signaling Pathways

Recent research has begun to elucidate the effects of carminic acid on various cellular signaling pathways, suggesting its potential as a modulator of cellular processes.

PTEN/Akt Signaling Pathway

Cochineal extract, rich in carminic acid, has been shown to promote angiogenesis in a rat model of thyroid carcinoma by up-regulating angiogenesis-related genes, such as Vegfb and Hif1a, which are downstream of the PTEN/Akt signaling pathway[13][15]. The phosphatase and tensin homolog (PTEN) is a tumor suppressor that negatively regulates the PI3K/Akt pathway. Loss of PTEN function leads to increased Akt activation, which in turn promotes cell survival, proliferation, and angiogenesis. The study suggests that cochineal extract may facilitate angiogenesis through the activation of this pathway.

Epigenetic Regulation

Carminic acid has been demonstrated to possess epigenetic modifying properties. In Saccharomyces cerevisiae, it can induce the expression of the FLO1 gene, which is under epigenetic control. Furthermore, in mouse embryonic stem cells, carminic acid was found to decrease the expression of Oct3/4, a key transcription factor for maintaining pluripotency, suggesting an influence on the epigenetic state of these cells[5].

NF-κB and Nrf2 Signaling Pathways

Carminic acid has also been implicated in modulating inflammatory and antioxidant responses through the NF-κB and Nrf2 signaling pathways. It has been shown to attenuate inflammatory responses by blocking the nuclear factor-κB (NF-κB) pathway[6]. NF-κB is a key regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.

Concurrently, carminic acid can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes. This dual action of inhibiting pro-inflammatory pathways while activating anti-inflammatory and antioxidant pathways highlights the therapeutic potential of carminic acid.

Applications in Drug Development

The biological activities of carminic acid and the pigment properties of this compound have led to their exploration in various aspects of drug development.

Carminic Acid as a Therapeutic Agent

Carminic acid has demonstrated several therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities.

-

Antioxidant Activity: Carminic acid can scavenge free radicals and protect against oxidative damage[4][11]. Its antioxidant properties are attributed to its phenolic structure.

-

Anti-inflammatory Activity: As discussed, carminic acid can inhibit the NF-κB signaling pathway, a key mediator of inflammation[6].

-

Anticancer Activity: Some studies suggest that carminic acid has anticancer potential. It has been shown to be a dual inhibitor of human DNA topoisomerase I and topoisomerase II, enzymes crucial for DNA replication and a common target for cancer chemotherapy[11].

This compound and Carminic Acid in Drug Formulation and Delivery

The vibrant color and relative stability of this compound make it a useful excipient in pharmaceutical formulations for coloring tablets and capsules[12]. This aids in product identification and patient compliance.

More recently, carminic acid has been investigated for its potential in drug delivery systems. For instance, carminic acid has been covalently linked to silica (B1680970) nanoparticles to create a bifunctional excipient with both pigment and antioxidant properties for use in pharmaceutical emulsions[13]. The development of nanoparticle-based drug delivery systems aims to improve the solubility, bioavailability, and targeted delivery of therapeutic agents.

Experimental Workflow: Preparation of Drug-Loaded Nanoparticles (General Protocol)

The following is a generalized workflow for the preparation of drug-loaded polymeric nanoparticles, a common strategy in drug delivery research. Specific parameters would need to be optimized based on the drug and polymer used.

Conclusion

This compound and carminic acid, while originating from the same natural source, are distinct chemical entities with different properties and applications in scientific research. Carminic acid, as the pure coloring molecule, is more suited for studies investigating biological activity and for use as an analytical standard. This compound, as a more stable pigment, finds its primary utility in histological staining and as a colorant in formulations. A thorough understanding of their individual characteristics is paramount for their effective and accurate use in research and development. This guide provides a foundational understanding to aid researchers in making informed decisions for their experimental designs.

References

- 1. Designing Nanoparticle-based Drug Delivery Systems for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carnosic acid alleviates brain injury through NF-κB-regulated inflammation and Caspase-3-associated apoptosis in high fat-induced mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Curcumin regulates the miR-21/PTEN/Akt pathway and acts in synergy with PD98059 to induce apoptosis of human gastric cancer MGC-803 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oct-3/4 and Sox2 regulate Oct-3/4 gene in embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Concomitant Nrf2- and ATF4-Activation by Carnosic Acid Cooperatively Induces Expression of Cytoprotective Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Promoting effects of carminic acid-enriched cochineal extracts on capsular invasive thyroid carcinomas through targeting activation of angiogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nanoparticle-based delivery of harmine: A comprehensive study on synthesis, characterization, anticancer activity, angiogenesis and toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectrophotometric Identification of Carmine Red: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the identification and quantification of carmine (B74029) red dye using UV-Visible spectrophotometry. Carmine, a natural red colorant derived from the insect Dactylopius coccus, and its primary coloring principle, carminic acid, are widely used in food, cosmetics, and pharmaceuticals.[1] Spectrophotometry offers a rapid, accessible, and reliable method for their analysis.

Core Principles

The identification of carmine and carminic acid via spectrophotometry is based on their characteristic absorption of light in the visible spectrum. The color of these compounds is highly dependent on pH, which alters the electronic structure of the chromophore and thus its absorption spectrum.[1][2] This pH-dependent shift in the maximum absorption wavelength (λmax) is a key feature used for identification and differentiation from other colorants. Carminic acid, an anthraquinone (B42736) derivative, exhibits distinct spectral properties from carmine, which is a hydrated aluminum chelate of carminic acid.[2][3]

Quantitative Data Summary

The following tables summarize the key spectrophotometric data for carmine and carminic acid under different pH conditions. This data is essential for the identification and quantification of the dyes.

Table 1: Absorption Maxima (λmax) of Carmine and Carminic Acid at Different pH Values

| Compound | pH | Wavelength (λmax) | Observations |

| Carminic Acid | 1.9 - 2.1 | 490 - 500 nm | Orange-red color |

| Carminic Acid | 6.0 | ~530 nm | Red color[2] |

| Carminic Acid | 12.5 - 12.6 | 565 - 570 nm | Main peak, with a strong secondary peak ~40 nm lower[4][5] |

| Carmine | 12.5 - 12.6 | 530 - 535 nm | Main peak, with a secondary peak or shoulder ~30 nm higher[4][5][6] |

| 4-Aminocarminic Acid | 1.9 - 2.1 | 525 - 530 nm | An acid-stable derivative[6] |

| 4-Aminocarminic Acid | 12.5 - 12.6 | 570 - 575 nm | Major peak, with a shoulder or weak secondary peak ~40 nm lower[4] |

Table 2: Spectrophotometric Assay Parameters

| Parameter | Value | Conditions | Reference |

| Absorbance of 100 mg/L Carminic Acid Solution | 1.39 | At ~494 nm | [3] |

| Absorbance Range for 100 mg/L Carmine Solution | 1.2 - 1.8 | At 530-535 nm, pH 12.5-12.6 | [6] |

| Molar Extinction Coefficient of Carminic Acid | 8595 | At 490 nm in 0.02 M aqueous HCl | [7] |

Experimental Protocols

The following protocols provide detailed methodologies for the spectrophotometric analysis of carmine red.

Preparation of Standard Solutions

Objective: To prepare stock and working standard solutions of carminic acid or carmine for calibration and identification.

Materials:

-

Carminic acid or carmine reference standard

-

Distilled or deionized water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Volumetric flasks (100 mL, 1000 mL)

-

Analytical balance

Procedure:

-

Stock Solution (e.g., 100 mg/L): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of distilled water and then dilute to the mark with distilled water. Mix thoroughly.

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the appropriate solvent (e.g., 0.01 M HCl or a buffer of a specific pH) to achieve the desired concentrations for creating a calibration curve.

Sample Preparation

Objective: To extract this compound from a sample matrix (e.g., food, pharmaceutical tablet) and prepare it for spectrophotometric analysis.

A. Aqueous Extraction from Solid Samples (e.g., Cochineal Insects):

-

Grind the sample to a fine powder using a mortar and pestle.[8]

-

Weigh a specific amount of the powdered sample (e.g., 0.25 g) and transfer it to a beaker.[3][8]

-

Add a known volume of extraction solvent (e.g., 100 mL of distilled water).[3][8]

-

Heat the mixture to boiling for a defined period (e.g., 15-20 minutes) to facilitate extraction.[8][9]

-

Allow the solution to cool and then filter to remove solid particles.[8][9]

-

The filtrate can then be diluted as necessary for analysis.

B. Extraction from Beverages or Pharmaceutical Tablets:

-

For beverages, a simple dilution with the appropriate buffer may be sufficient.

-

For tablets, crush the tablet into a fine powder.[10]

-

Dissolve the powder in a known volume of solvent (e.g., 0.01 M NaOH).[11]

-

If necessary, use solid-phase extraction (SPE) for sample clean-up and concentration.[11]

Spectrophotometric Measurement

Objective: To measure the absorbance spectrum of the prepared solutions and identify the λmax.

Equipment:

-

UV-Visible Spectrophotometer

-

Quartz or glass cuvettes (1 cm path length)

Procedure:

-

Turn on the spectrophotometer and allow it to stabilize for at least 15 minutes.[9]

-

Set the desired wavelength range for the scan (e.g., 350-700 nm).

-

Blanking: Fill a cuvette with the same solvent used to prepare the sample and working solutions (the "blank"). Place it in the spectrophotometer and zero the absorbance (or set transmittance to 100%).[9]

-

Measurement: Rinse the cuvette with the sample or standard solution, then fill it and place it in the spectrophotometer.

-

Record the absorbance spectrum.

-

Identify the wavelength of maximum absorbance (λmax).

pH-Dependent Analysis for Identification

Objective: To confirm the identity of the dye by observing the characteristic spectral shift with pH changes.[12]

Procedure:

-

Prepare two aliquots of the sample solution.

-

Acidic Condition: Adjust the pH of the first aliquot to approximately 1.9 - 2.1 using a dilute solution of HCl. Scan the spectrum and determine the λmax.[5][6]

-

Alkaline Condition: Adjust the pH of the second aliquot to approximately 12.5 - 12.6 using a dilute solution of NaOH. Scan the spectrum and determine the λmax.[5][6]

-

Compare the observed λmax values at both high and low pH with the reference data in Table 1 to identify the dye as carmine or carminic acid.[12]

Visualizations

Chemical Structure of Carminic Acid

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of different food ingredients on the color and absorption spectrum of carminic acid and carminic aluminum lake - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Revised procedures for the certification of carmine (C.I. 75470, Natural red 4) as a biological stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A simple assay procedure for carmine and carminic acid samples. | Semantic Scholar [semanticscholar.org]

- 8. uiw.edu [uiw.edu]

- 9. scribd.com [scribd.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. proakademia.eu [proakademia.eu]

- 12. A method for determining identity and relative purity of carmine, carminic acid and aminocarminic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Carmine (C.I. 75470): A Comprehensive Technical Guide for Scientific Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carmine (B74029), also known by its Colour Index designation C.I. 75470 or Natural Red 4, is a vibrant red pigment with a long history of use in various scientific disciplines.[1][2] It is a hydrated aluminum chelate of carminic acid, a hydroxyanthraquinone C-glucoside.[3] The coloring principle, carminic acid, is a natural product extracted from the dried bodies of female cochineal insects (Dactylopius coccus).[1][4] This guide provides a detailed overview of the physicochemical properties, scientific applications, and experimental protocols for Carmine C.I. 75470, tailored for a technical audience in research and development.

Physicochemical Properties

Carmine is a complex molecule whose properties are influenced by its chemical form, primarily as the aluminum or calcium-aluminum lake of carminic acid.[3][5] The core structure consists of an anthraquinone (B42736) moiety linked to a glucose unit.[4] Key quantitative and qualitative properties are summarized below.

Table 1: General and Chemical Properties of Carmine (C.I. 75470) and Carminic Acid

| Property | Carmine (C.I. 75470) | Carminic Acid |

| Synonyms | Natural Red 4, Cochineal, Crimson Lake[2] | C.I. 75470[6] |

| CAS Number | 1390-65-4[2] | 1260-17-9[6] |

| Molecular Formula | C44H43AlCa2O30 (example)[2] | C22H20O13[6] |

| Molecular Weight | ~1158.94 g/mol (example)[2] | 492.39 g/mol [6] |

| Appearance | Bright red to dark red powder or pieces[7] | Red prisms[6] |

| Chemical Structure | Aluminum or calcium-aluminum lake of carminic acid[3] | Anthraquinone glucoside[4] |

Table 2: Solubility and Stability of Carmine (C.I. 75470)

| Property | Description |

| Solubility in Water | Practically insoluble in cold water, partially soluble in hot water.[7] |

| Solubility in Other Solvents | Soluble in alkaline solutions (e.g., alkali hydroxides, carbonates, borax) giving a deep red color.[7] Soluble in ethyl alcohol.[3] |

| Insolubility | Insoluble in dilute acids.[3] |

| pH Stability | Precipitates at pH 3, has good stability at pH 4, and excellent stability from pH 5 to 8.[1] The color is pH-dependent, appearing orange in acidic solutions and purple in alkaline conditions.[8] |

| Thermal Stability | Generally exhibits good stability to heat.[1] Darkens at 120°C[6] and has a melting point range of 138-140°C.[9] |

| Light Stability | Possesses excellent stability to light.[1] |

| Oxidation Stability | Stable to oxidation.[1] |

Table 3: Spectroscopic Properties of Carmine (C.I. 75470) and Carminic Acid

| Compound | Solvent/Condition | Absorption Maxima (λmax) |

| Carminic Acid | Water | 500 nm[6] |

| Carminic Acid | 0.02N HCl | 490-500 nm[6] |

| Carminic Acid | 0.0001N NaOH | 540 nm[6] |

| Carmine | Methanol | 281 nm, 332 nm, 515 nm, 553 nm[10] |

| Carmine | pH 12.5-12.6 | 530-535 nm[11] |

Scientific and Research Applications

Carmine's primary utility in scientific research stems from its properties as a potent and versatile stain in histology and cytology. Its ability to form complexes with metal ions allows for targeted staining of various cellular components.[12]

-

Nuclear Staining : Carmine is widely used as a nuclear stain, imparting a bright red to deep red color to cell nuclei, which allows for clear visualization of nuclear morphology.[13] Orth's lithium carmine method is a classic technique for this purpose.[13]

-

Glycogen (B147801) Demonstration : Best's carmine stain is a well-established empirical method for the specific demonstration of glycogen in tissue sections, where glycogen granules appear as pink to red.[6][14]

-

Mucin Staining : Southgate's mucicarmine stain is employed for the visualization of acid mucopolysaccharides in tissue sections.[15] This is particularly useful in pathology to distinguish mucin-positive adenocarcinomas from mucin-negative lesions.[15]

-

Whole-Mount Staining : Carmine alum is frequently used for the whole-mount staining of tissues, such as mammary glands, to visualize epithelial structures within the intact tissue.[16]

-

Drug and Cosmetic Development : Due to its stability and vibrant color, carmine is used as a colorant in pharmaceutical formulations and cosmetics.[1][17]

-

Food Science : It is also approved as a food additive (E120) for coloring various food and beverage products.[18]

Experimental Protocols

Detailed methodologies for the preparation and application of carmine-based staining solutions are crucial for reproducible results. The following are key experimental protocols.

Best's Carmine Staining for Glycogen

This method is highly specific for glycogen.

Reagent Preparation:

-

Best's Carmine Stock Solution:

-

Combine 2 g of carmine, 1 g of potassium carbonate, and 5 g of potassium chloride in 60 mL of distilled water.[12]

-

Boil gently for approximately 5 minutes. The solution will darken.[19]

-

Cool the solution completely.

-

Add 20 mL of concentrated ammonium (B1175870) hydroxide (B78521).[12]

-

Store in a tightly stoppered bottle at 4°C. This stock solution is stable for several months.[19]

-

-

Best's Carmine Working Solution:

-

Mix 15 mL of the stock solution with 12.5 mL of concentrated ammonium hydroxide and 12.5 mL of methanol.[19] This solution should be prepared fresh.

-

-

Best's Differentiator:

-

Combine 40 mL of methanol, 80 mL of ethanol (B145695), and 100 mL of distilled water.[12]

-

Staining Procedure:

-

Deparaffinize tissue sections and hydrate (B1144303) to distilled water.

-

Stain the nuclei with an iron hematoxylin (B73222) solution.

-

Wash in water.

-

Stain in the freshly prepared Best's carmine working solution for 5-15 minutes.[19]

-

Differentiate in Best's differentiator until the background is clear.[19]

-

Rinse in 70% alcohol.

-

Dehydrate through graded alcohols, clear in xylene, and mount.

Southgate's Mucicarmine Staining for Mucin

This technique is used to stain acidic mucopolysaccharides.

Reagent Preparation:

-

Mucicarmine Solution:

-

Add 1 g of carmine and 1 g of aluminum hydroxide to 100 mL of 50% ethanol.

-

Add 1 g of anhydrous aluminum chloride and heat the mixture, boiling gently for 2.5 minutes.[3]

-

Cool and filter. This solution is stable for an extended period.

-

Staining Procedure:

-

Deparaffinize sections and hydrate to distilled water.

-

Stain nuclei with a suitable hematoxylin solution.

-

Wash in running tap water.

-

Rinse quickly in distilled water.

-

Counterstain with a yellow stain like Tartrazine or Metanil Yellow if desired.[15]

-

Dehydrate, clear, and mount.

Whole-Mount Carmine Alum Staining

This protocol is suitable for staining entire tissues, such as mammary glands.

Reagent Preparation:

-

Carnoy's Fixative:

-

Mix 60 mL of absolute ethanol, 30 mL of chloroform, and 10 mL of glacial acetic acid.[20] Prepare in a fume hood.

-

-

Carmine Alum Stain:

-

Dissolve 1 g of carmine and 2.5 g of aluminum potassium sulfate (B86663) in 500 mL of distilled water.[20]

-

Boil for at least 40 minutes.[20]

-

Filter while hot and adjust the final volume to 500 mL.[20]

-

Staining Procedure:

-

Fix the whole tissue in Carnoy's fixative for 2-4 hours or overnight.[20][21]

-

Wash the tissue in 70% ethanol for 15 minutes, then gradually rehydrate to distilled water.[20]

-

Stain in carmine alum solution overnight or longer, depending on tissue thickness.[16]

-

Destain in an acidic alcohol solution to remove excess stain.[16]

-

Dehydrate the tissue through a graded series of ethanol.[20]

-

Clear the tissue in xylene or a xylene substitute.[16] The tissue can now be imaged or processed for paraffin (B1166041) embedding.

Conclusion

Carmine (C.I. 75470) remains a valuable and widely utilized dye in various scientific fields, particularly in histology and pathology. Its ability to provide strong, vibrant, and stable staining for a range of cellular components makes it an indispensable tool for researchers. A thorough understanding of its physicochemical properties and the meticulous application of standardized experimental protocols are essential for achieving reliable and high-quality results in research, diagnostics, and the development of new therapeutic and consumer products.

References

- 1. CARMINE - Ataman Kimya [atamanchemicals.com]

- 2. Carmine - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Carmine (C.I. 75470) (Technical Grade) | CymitQuimica [cymitquimica.com]

- 6. stainsfile.com [stainsfile.com]

- 7. iqmstore.com [iqmstore.com]

- 8. carmine [thegoodscentscompany.com]

- 9. VitroView™ Southgate’s Mucicarmine Stain Kit - [vitrovivo.com]

- 10. Best's Carmine Stock Solution - Delta Microscopies [deltamicroscopies.com]

- 11. Revised procedures for the certification of carmine (C.I. 75470, Natural red 4) as a biological stain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biognost.com [biognost.com]

- 13. mpbio.com [mpbio.com]

- 14. Staining Kit: Carmine Staining for Glycogen (after BEST) [morphisto.de]

- 15. scytek.com [scytek.com]

- 16. Mouse Mammary Gland Whole Mount Preparation and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. specialchem.com [specialchem.com]

- 18. uk.typology.com [uk.typology.com]

- 19. researchgate.net [researchgate.net]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Histological Staining- Whole Mount Carmine Alum [www2.lbl.gov]

A Crimson Thread: The Historical Applications of Carmine in Histology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

From the vibrant textiles of the ancient world to the precise staining of cellular structures, carmine (B74029), a brilliant crimson pigment, has traversed a remarkable journey. Its application in histology, beginning in the mid-19th century, marked a pivotal moment in the visualization of tissues and cells, laying the groundwork for many discoveries in anatomy and pathology. This technical guide delves into the historical applications of carmine in histology, providing detailed experimental protocols, quantitative data, and a look into the chemical mechanisms that made this natural dye an indispensable tool for early microscopists.

The Dawn of a Staining Revolution: Early Adopters and Key Milestones

The use of carmine as a biological stain emerged from the need to enhance the contrast of otherwise transparent tissues under the microscope. Early pioneers in the 1840s and 1850s, including H.R. Goeppert, F. Cohn, and Alfonso Corti, were among the first to explore the utility of carmine for studying cell contents.[1] However, it was the German anatomist Joseph von Gerlach who, in 1858, systematically introduced a carmine-based staining method that would be widely adopted.[1][2][3] Gerlach's technique, which involved a mixture of carmine and gelatin, was particularly significant for its application in neuroanatomy, providing crucial evidence for the "reticular theory" of the nervous system, a dominant concept before the establishment of the neuron doctrine.[2][3]

The versatility of carmine soon became apparent, with researchers developing a variety of formulations to selectively stain different cellular components.[2][4] These formulations, often named after their developers, became staples in histology laboratories throughout the late 19th and early 20th centuries.

Key Historical Carmine Staining Formulations: A Quantitative Overview

The efficacy of carmine stains depended heavily on the precise formulation of the staining solution and the accompanying procedures. The following tables summarize the quantitative data for some of the most historically significant carmine-based staining methods.

Table 1: Carmine Solutions for Nuclear and General Staining

| Stain Name | Developer(s) | Carmine (g) | Mordant | Mordant Conc. (g) | Solvent | Solvent Volume (ml) | Other Reagents |

| Gerlach's Carmine-Gelatin | Joseph von Gerlach | - | - | - | Gelatin solution | - | Carmine mixed with gelatin |

| Carmalum | Paul Mayer | 1.0 | Potassium alum | 10.0 | Distilled water | 200.0 | 1.0 ml 10% formaldehyde (B43269) |

| Grenacher's Borax Carmine | Hermann Grenacher | - | Borax | - | Water | - | Borax-carmine solution |

| Orth's Lithium Carmine | Johannes Orth | 2.5-5.0 | Lithium carbonate | Saturated solution | Distilled water | 100.0 | - |

| Acetic Acid Carmine | - | 1.0 | - | - | 45% Acetic Acid | 100.0 | - |

Table 2: Specialized Carmine Stains for Cytoplasmic Components

| Stain Name | Target Component | Carmine (g) | Potassium Carbonate (g) | Potassium Chloride (g) | Ammonia (B1221849) (ml) | Solvent | Solvent Volume (ml) |

| Best's Carmine | Glycogen (B147801) | 2.0 | 1.0 | 5.0 | 20.0 | Distilled water | 60.0 |

| Mayer's Mucicarmine | Acidic Mucins | 1.0 | - | - | - | 50% Alcohol | 100.0 |

| Southgate's Mucicarmine | Acidic Mucins | 1.0 | - | - | - | 50% Alcohol | 100.0 |

Detailed Experimental Protocols from the Historical Laboratory

The following protocols provide a step-by-step guide to some of the most influential historical carmine staining techniques. These methods, while largely replaced by synthetic dyes in modern histology, offer valuable insight into the ingenuity of early microscopists.

Protocol 1: Mayer's Carmalum for Nuclear Staining

This method, developed by Paul Mayer, was a popular choice for sharp and clean nuclear staining.[1]

Reagents:

-

Carmine: 1.0 g

-

Potassium alum: 10.0 g

-

Distilled water: 200.0 ml

-

Formaldehyde (10% solution): 1.0 ml

Procedure:

-

Dissolve the potassium alum in the distilled water with heat.

-

Add the carmine to the heated alum solution.

-

Cool the mixture and filter.

-

Add the formaldehyde solution as a preservative.

-

Immerse tissue sections in the carmalum solution for a duration determined by the tissue type and desired staining intensity.

-

Wash the stained sections in distilled water.

-

Dehydrate through a graded series of alcohols, clear in xylene, and mount.

Protocol 2: Best's Carmine for Glycogen Demonstration

Developed by Friedrich Best, this technique was highly specific for the visualization of glycogen granules.[5][6][7][8]

Stock Solution Preparation:

-

Combine 2 g of carmine, 1 g of potassium carbonate, and 5 g of potassium chloride in 60 ml of distilled water.

-

Boil the mixture gently for 5 minutes.

-

Cool the solution completely.

-

Add 20 ml of concentrated ammonia water. The solution should turn a deep ruby red. This stock solution is stable for several months when stored in a tightly sealed bottle in a cool, dark place.

Working Solution Preparation:

-

Mix 10 ml of the stock solution with 15 ml of concentrated ammonia water and 15 ml of methyl alcohol. This working solution should be prepared fresh.

Staining Procedure:

-

Bring paraffin-embedded tissue sections to water.

-

Stain the nuclei with an alum-hematoxylin solution.

-

Rinse thoroughly in water.

-

Stain in the working carmine solution for 20-30 minutes.

-

Differentiate in a solution of absolute alcohol (80 ml), methyl alcohol (40 ml), and distilled water (100 ml) until the glycogen granules are sharply stained against a clear background.

-

Wash in 80% alcohol.

-

Dehydrate, clear, and mount.

Protocol 3: Southgate's Mucicarmine for Mucin Staining

This modification of Mayer's original mucicarmine stain provided a reliable method for demonstrating acidic mucins.[9][10][11][12][13]

Reagents:

-

Carmine: 1.0 g

-

Aluminum hydroxide: 1.0 g

-

50% Alcohol: 100.0 ml

-

Anhydrous aluminum chloride: 0.5 g

Procedure:

-

Place the carmine, aluminum hydroxide, and 50% alcohol in a flask.

-

Add the aluminum chloride and boil gently for 2.5 minutes.

-

Cool the solution rapidly and filter. The filtrate is stable for a considerable time.

-

Bring tissue sections to water.

-

Stain the nuclei with an alum-hematoxylin solution.

-

Rinse well in water.

-

Stain in the mucicarmine solution for 20-30 minutes.

-

Rinse briefly in distilled water.

-

Dehydrate, clear, and mount.

Visualizing the Histological Workflow and Chemical Principles

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows of key carmine staining techniques and the underlying chemical principles.

Caption: A generalized workflow for historical carmine staining procedures.

Caption: The chemical mechanisms underlying carmine's staining specificity.

The enduring legacy of carmine in histology lies not only in the beautiful and informative images it produced but also in the fundamental principles of staining it helped to establish. The use of mordants, the concept of differential staining, and the empirical development of specific staining solutions all have their roots in the early work with this remarkable natural dye. While modern histology has largely moved on to synthetic alternatives, the historical applications of carmine serve as a testament to the ingenuity and perseverance of the scientists who first illuminated the microscopic world in a brilliant shade of crimson.

References

- 1. kuhlmann-biomed.de [kuhlmann-biomed.de]

- 2. The history, chemistry and modes of action of carmine and related dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. researchgate.net [researchgate.net]

- 5. stainsfile.com [stainsfile.com]

- 6. Best's Carmine Stock Solution - Delta Microscopies [deltamicroscopies.com]

- 7. medilines.com [medilines.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. scytek.com [scytek.com]

- 10. Southgate's Mucicarmine Staining Protocol - IHC WORLD [ihcworld.com]

- 11. VitroView™ Southgate’s Mucicarmine Stain Kit - [vitrovivo.com]

- 12. iqmstore.com [iqmstore.com]

- 13. Mucicarmine Stain Kit (Modified Southgate's) | Azer Scientific [azerscientific.com]

Carmine Red Dye: A Technical Guide to its Origin and Extraction from Cochineal Insects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmine (B74029) red dye, a natural colorant with a rich history, is derived from the cochineal insect (Dactylopius coccus). The primary coloring agent, carminic acid, is an anthraquinone (B42736) derivative that the insect produces as a defense mechanism.[1] This technical guide provides an in-depth overview of the origin of carmine red dye, the biology of the cochineal insect, and detailed methodologies for the extraction of carminic acid. It includes a comparative analysis of traditional and modern extraction techniques, complete with quantitative data and detailed experimental protocols. Furthermore, this document elucidates the biosynthetic pathway of carminic acid and presents visual workflows and diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction: The Enduring Legacy of a Natural Pigment

Carmine, also known as cochineal, is a vibrant red pigment that has been used for centuries in textiles, cosmetics, and food.[2] Its origin traces back to the ancient civilizations of the Americas, where the Aztec and Mayan peoples harvested cochineal insects for their potent dye.[1] Following the Spanish conquest, cochineal became a highly prized commodity in Europe, valued for its intense and stable color.[1] In the modern era, with increasing consumer demand for natural ingredients, carmine has experienced a resurgence in popularity as a replacement for synthetic red dyes.[3]

The coloring principle of carmine is carminic acid (C₂₂H₂₀O₁₃), a glucosidal hydroxyanthrapurin.[4] This complex molecule is produced by the female cochineal insect and is sequestered in its body and eggs.[3] The dye is obtained by extracting carminic acid from the dried and pulverized bodies of these insects.[5]

The Source: Dactylopius coccus

The cochineal insect (Dactylopius coccus) is a small, soft-bodied scale insect belonging to the suborder Sternorrhyncha.[6] Native to tropical and subtropical regions of the Americas, these insects are parasites of cacti from the genus Opuntia, commonly known as prickly pear cacti.[6][7]

Life Cycle and Habitat

The life cycle of the cochineal insect consists of an egg, nymph, and adult stage.[7] The wingless female insects, which are about 5 mm long, attach themselves to the cactus pads to feed on the sap.[6][8] They remain largely immobile throughout their lives.[8] The males, in contrast, are smaller, have wings, and are mobile, living only long enough to fertilize the females.[9]

After mating, the fertilized female's body swells as she develops eggs. It is during this period that the concentration of carminic acid reaches its peak.[10] The nymphs, known as "crawlers," are the mobile stage and are responsible for dispersal to new host cacti.[6] Cochineal insects thrive in arid and semi-arid environments where their host cacti are abundant.

Biosynthesis of Carminic Acid: A Polyketide Pathway

Carminic acid is a polyketide secondary metabolite, a class of natural products known for their diverse biological activities.[4] Its biosynthesis is a complex enzymatic process that occurs within the cochineal insect. The pathway can be broadly divided into three main stages: initiation, elongation and cyclization, and subsequent modifications.

The biosynthesis begins with the loading of acetyl-CoA and malonyl-CoA onto an acyl carrier protein (ACP) by specific transferases.[4] A series of condensation reactions, catalyzed by a polyketide synthase (PKS), then elongates the polyketide chain.[5] The resulting octaketide undergoes an aldol-like cyclization to form the first cyclic intermediate, flavokermesic acid anthrone (B1665570) (FKA).[4] This intermediate is then aromatized and further functionalized through a series of enzymatic reactions, including hydroxylation and C-glucosylation, to yield the final carminic acid molecule.[1][5]

Extraction of Carminic Acid: Methodologies and Protocols

The extraction of carminic acid from cochineal insects is a critical step in the production of carmine dye. Various methods have been developed, ranging from traditional aqueous extractions to more modern, technologically advanced techniques.

Data Presentation: Comparison of Extraction Methodologies

The efficiency and yield of carminic acid extraction are highly dependent on the methodology employed. The following table summarizes quantitative data from comparative studies.

| Extraction Method | Key Parameters | Yield of Extract (%) | Efficiency (mg/min) | Reference |

| Conventional Solvent Extraction | Water, boiling for 30 minutes | 31.9 ± 3.4 | 10.6 | [11] |

| Ultrasound-Assisted Extraction (UAE) | 67.34 °C, 20 mL solvent, 15 min | 49.2 ± 3.25 | 31.3 | [11] |

| Microwave-Assisted Extraction (MAE) | 60 °C, 15 min, 1:20 g/mL solvent ratio | 40.89 ± 2.96 | 27.3 | [11] |

| Pressurized Liquid Extraction | Not specified | 42.4 | Not specified | |

| Supercritical Fluid Extraction | Not specified | 39.4 | Not specified |

Experimental Protocols

This traditional method relies on the principle of solid-liquid extraction using water as a solvent.

Materials:

-

Dried and ground cochineal insects

-

Distilled water

-

Heating mantle or water bath

-

Beakers and flasks

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Stirring plate and stir bar

Procedure:

-

Weigh a desired amount of dried, ground cochineal.

-

Add distilled water to the cochineal powder in a flask at a solid-to-liquid ratio of 1:20 g/mL.

-

Heat the mixture to boiling while stirring continuously.

-

Maintain the boil for 30 minutes.[4]

-

Allow the mixture to cool to room temperature.

-

Filter the mixture to separate the aqueous extract from the solid insect residue. The resulting filtrate is the crude carminic acid extract.

UAE utilizes acoustic cavitation to disrupt the insect cell walls and enhance the extraction process.

Materials:

-

Dried and ground cochineal insects

-

Distilled water or ethanol-water mixture

-

Ultrasonic bath or probe sonicator

-

Temperature-controlled water bath

-

Beakers and flasks

-

Filtration apparatus

Procedure:

-

Place a known quantity of ground cochineal into an extraction vessel.

-

Add the desired solvent (e.g., 20 mL of water).

-

Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

-

Set the temperature to 67.34 °C and the sonication time to 15 minutes.

-

After the extraction is complete, filter the mixture to obtain the crude carminic acid extract.

MAE employs microwave energy to rapidly heat the solvent and insect matrix, accelerating the extraction.

Materials:

-

Dried and ground cochineal insects

-

Distilled water or other suitable solvent

-

Microwave extraction system

-

Extraction vessels

-

Filtration apparatus

Procedure:

-

Place a weighed amount of ground cochineal into a microwave-safe extraction vessel.

-

Add the solvent at a solid-to-liquid ratio of 1:20 g/mL.[4]

-

Seal the vessel and place it in the microwave extractor.

-

Set the temperature to 60 °C and the extraction time to 15 minutes.[4]

-

After the extraction cycle is complete, carefully remove the vessel and allow it to cool.

-

Filter the mixture to obtain the crude carminic acid extract.

Purification and Conversion to Carmine

The crude carminic acid extract can be further purified to increase its concentration and stability. The conversion of carminic acid to carmine, a more stable pigment, is achieved through precipitation with metal salts.

To prepare carmine, the crude extract is typically boiled in an ammonia (B1221849) or sodium carbonate solution.[5] After filtering to remove insoluble materials, alum (aluminum potassium sulfate) is added to the clear solution.[5] This causes the precipitation of the red aluminum salt of carminic acid, which is known as carmine.[5] The purity of the color can be influenced by the presence of other metal ions, such as iron.[5] Additives like stannous chloride, citric acid, or borax (B76245) may be used to regulate the formation of the precipitate.[5]

Conclusion

This compound dye, with its origins deeply rooted in the natural world, continues to be a significant colorant in various industries. A thorough understanding of the cochineal insect's biology, the biosynthetic pathway of carminic acid, and the various extraction methodologies is crucial for optimizing its production and application. Modern extraction techniques such as UAE and MAE offer significant advantages in terms of efficiency and yield over traditional methods. This guide provides a comprehensive technical foundation for researchers and professionals seeking to work with this remarkable natural pigment.

References

- 1. Characterization of a membrane-bound C-glucosyltransferase responsible for carminic acid biosynthesis in Dactylopius coccus Costa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 3. smithsonianmag.com [smithsonianmag.com]

- 4. Carminic acid - Wikipedia [en.wikipedia.org]

- 5. Cochineal And Carmine - FoodWrite [foodwrite.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. SCI News - Cochineal, a red dye from bugs, moves to the lab [soci.org]

- 9. azolifesciences.com [azolifesciences.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Carmine Red

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The term "carmine red" is broadly used to describe the vibrant red colorant derived from the cochineal insect (Dactylopius coccus). However, for technical applications, it is crucial to distinguish between two distinct chemical entities: carminic acid and carmine (B74029) .

-

Carminic Acid (C₂₂H₂₀O₁₃) is the core coloring molecule, an anthraquinone (B42736) C-glycoside, extracted directly from the insect.[1] Its solubility is characteristic of a polar organic molecule.

-

Carmine (C.I. 75470) is a more complex pigment, or "lake," formed by precipitating carminic acid with a metal salt, typically alum (aluminum) and sometimes calcium.[2][3] This process creates a chelate that is significantly larger and has markedly different solubility properties from its parent molecule.

Understanding the distinct solubility profiles of carminic acid and carmine is fundamental for their effective application in pharmaceuticals, histology, food science, and cosmetics. This guide provides a detailed overview of their solubility in various solvents, outlines a standard experimental protocol for solubility determination, and presents the foundational chemistry.

Figure 1: Relationship between Cochineal, Carminic Acid, and Carmine.

Solubility Profiles

The solubility of these colorants is dictated by their chemical structure. Carminic acid, with its multiple hydroxyl and carboxylic acid groups, is polar and thus soluble in polar solvents. Carmine's solubility is dominated by the properties of the metallic lake, which is generally insoluble in neutral aqueous solutions but can be solubilized under alkaline conditions that disrupt the chelate structure.

Qualitative Overview

-

Carminic Acid : Exhibits good solubility in polar solvents such as water, ethanol, and methanol.[4][5] It is soluble in concentrated sulfuric acid and alkaline solutions.[4] Conversely, it is practically insoluble in non-polar organic solvents like benzene, chloroform, and ether.[1][4]

-

Carmine : Generally insoluble in water and dilute acids.[3][6] It is slightly soluble in hot water and can be solubilized in alkaline solutions (e.g., ammonium (B1175870) hydroxide, sodium hydroxide), which causes the color to shift to a deep violet.[2][6][7] The specific solubility of commercial carmine preparations can vary depending on the cation used in its production (e.g., ammonium, calcium, potassium).[8] For instance, ammonium carminate is freely soluble in water at both acidic (pH 3.0) and alkaline (pH 8.5) conditions, whereas calcium carminate is only freely soluble at alkaline pH.[8]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for carminic acid and carmine in various solvents.

| Compound | Solvent | Temperature | Solubility | Notes |

| Carminic Acid | Water | 25 °C | ~1.3 g/L | [5][9] |

| Water | 20 °C | 4 mg/mL | [10] | |

| Ethanol | 20 °C | 2 mg/mL | [10] | |

| Methanol | 20 °C | Soluble | [10] | |

| 1N NaOH | 20 °C | Soluble | [10] | |

| Benzene | - | Insoluble | [4] | |

| Chloroform | - | Insoluble | [4] | |

| Ether | - | Slightly Soluble | [1] | |

| Carmine | Water (cold) | - | Practically Insoluble | [6] |

| Water (hot) | - | Slightly Soluble | [6] | |

| Dilute Acids | - | Insoluble | [6] | |

| Alkaline Solutions | - | Soluble | [2][7] | |

| Ethanol | - | Slightly Soluble | [3] |

Experimental Protocol for Solubility Determination

The equilibrium solubility of a colorant like carmine or carminic acid can be accurately determined using UV-Visible spectrophotometry. This method relies on preparing a saturated solution, separating the undissolved solid, and measuring the concentration of the dissolved compound in the supernatant via its absorbance.

Principle

A supersaturated solution of the analyte is prepared in the solvent of interest and allowed to reach equilibrium over a defined period with constant agitation. After equilibrium, the undissolved solid is removed by centrifugation or filtration. The concentration of the analyte in the resulting clear, saturated solution is then determined by comparing its absorbance at a specific wavelength (λmax) to a pre-established standard curve.

Materials and Reagents

-

High-purity carminic acid or carmine

-

Selected solvents (e.g., deionized water, ethanol)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and centrifuge tubes or syringe filters (0.45 µm)

-

Magnetic stirrer and stir bars or orbital shaker

-

Constant temperature bath or incubator

Methodology

-

Preparation of Standard Solutions & Calibration Curve:

-

Prepare a stock solution of the colorant in the chosen solvent at a known concentration.

-

Perform serial dilutions to create a series of standards of decreasing concentration.

-

Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). For carminic acid in water, λmax is approximately 490-500 nm.[11][12]

-

Plot absorbance versus concentration and perform a linear regression to generate a calibration curve (Beer-Lambert plot).

-

-

Preparation of Saturated Solution:

-

Add an excess amount of the colorant powder to a known volume of the solvent in a sealed container (e.g., add 20 mg to 10 mL of solvent). The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Place the container in a constant temperature shaker or bath and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation and Analysis:

-

After equilibration, remove the container and let it stand to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 15 minutes) and collect the clear supernatant.

-

Filter the sample through a chemically compatible syringe filter (e.g., PTFE or PVDF).

-

-

Dilute the clear supernatant with the solvent as necessary to bring its absorbance into the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the same λmax used for the standards.

-

-

Calculation of Solubility:

-

Use the equation from the linear regression of the standard curve to calculate the concentration of the diluted sample.

-

Multiply this concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the equilibrium solubility.

-

Figure 2: Experimental workflow for determining pigment solubility.

Conclusion

A precise understanding of solubility is paramount for the formulation and application of carmine-based colorants. The key takeaway is the fundamental chemical difference between carminic acid—a water-soluble dye—and carmine—a metallic lake pigment that is largely insoluble in neutral aqueous media but soluble in alkaline solutions. Carminic acid's solubility in polar solvents like water and alcohol is well-defined, whereas carmine's behavior is highly dependent on pH and the specific metallic cations present in its structure. The standardized spectrophotometric protocol detailed herein provides a reliable and accessible method for researchers to quantify solubility, enabling accurate formulation and predictable performance in diverse scientific and industrial applications.

References

- 1. Carminic Acid | C22H20O13 | CID 10255083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. colormaker.com [colormaker.com]

- 3. US9192183B2 - Carmine food coloring composition with high stability - Google Patents [patents.google.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. Carmine | Natural Red Dye & Biological Stain [benchchem.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

- 8. fao.org [fao.org]

- 9. acs.org [acs.org]

- 10. mpbio.com [mpbio.com]

- 11. Cas 1260-17-9,Carminic Acid | lookchem [lookchem.com]

- 12. Carminic Acid CAS#: 1260-17-9 [m.chemicalbook.com]

Carmine Red: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for carmine (B74029) red, a widely used colorant in various scientific and industrial applications. The following sections detail the substance's hazards, safe handling protocols, emergency procedures, and relevant quantitative data to ensure the safety of laboratory and research personnel.

Hazard Identification and Classification

Carmine red, also known as Cochineal, Alum lake of carminic acid, or Natural Red 4, is classified as a hazardous substance.[1] The primary routes of exposure are skin contact, inhalation, and ingestion.

GHS Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child (for some formulations)[2] |

| Flammable liquids | 4 | H227: Combustible liquid (for some formulations)[2] |

Potential Health Effects:

-

Skin: Harmful if absorbed through the skin. May cause skin irritation.[1]

-

Eyes: May cause eye irritation.[1]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1] Occupational asthma has been reported in workers at dye manufacturing plants.[3][4]

-

Ingestion: May be harmful if swallowed.[1] Anthraquinones, the family of compounds to which carmine belongs, can be toxic by ingestion and may cause symptoms such as vomiting and diarrhea.[3][4]

-

Allergic Reactions: Carmine can cause severe allergic reactions, including anaphylaxis, even at very small doses.[5][6] These reactions are due to the proteinaceous material from the insects used to produce the dye.[5]

Physical and Chemical Properties

| Property | Value |

| Physical State | Solid powder[7] |

| Color | Red[7] |

| Odor | Odorless[7] |

| Auto-ignition Temperature | 391.9 °C[7] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Handling:

-

Avoid dust formation.[1]

-

Avoid breathing vapors, mist, or gas.[1]

-

Use only in well-ventilated areas.[7]

-

Do not eat, drink, or smoke when using this product.[8]

-

Wash hands thoroughly after handling.[8]

Storage:

-

Store in a dry place.[7]

-

Keep container tightly closed.[8]

-

Store in a well-ventilated place.[2]

-

Keep away from food, drink, and animal feedingstuffs.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| Protection Type | Specification |

| Eye/Face Protection | Safety goggles with side protection.[7] |

| Skin Protection | Wear suitable chemical protection gloves (e.g., Nitrile rubber, >0.11 mm thickness) and protective clothing.[1][7] |

| Respiratory Protection | If dust is formed, use a particulate filter device (EN 143, P1).[7] |

First Aid Measures

In case of exposure, immediate action is required.

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately remove any clothing soiled by the product.[1] Wash off with soap and plenty of water.[1] Call a poison center or doctor if you feel unwell.[1] |

| Eye Contact | Flush eyes with water as a precaution.[1] |

| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[1] |

| Ingestion | Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] |

Note: Symptoms of poisoning may occur after several hours; therefore, medical observation for at least 48 hours after the accident is recommended.[1]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[1]

-

Environmental Precautions: Do not allow the product to enter sewers or surface/ground water.[1]

-

Containment and Cleaning: Sweep up and shovel the material.[1] Keep in suitable, closed containers for disposal.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Special Hazards: No further relevant information available.[2]

-